molecular formula C13H9BrN2S B14624856 Phenazine, 1-bromo-4-(methylthio)- CAS No. 54953-65-0

Phenazine, 1-bromo-4-(methylthio)-

Cat. No.: B14624856
CAS No.: 54953-65-0
M. Wt: 305.19 g/mol
InChI Key: BISLCGPCGCYKOY-UHFFFAOYSA-N
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Description

Phenazine, 1-bromo-4-(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of bromine and a methylthio group to the phenazine structure can potentially enhance or modify these properties, making Phenazine, 1-bromo-4-(methylthio)- an interesting compound for further study.

Preparation Methods

The synthesis of phenazine derivatives, including Phenazine, 1-bromo-4-(methylthio)-, can be achieved through various methods. Some common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . For Phenazine, 1-bromo-4-(methylthio)-, a typical synthetic route might involve the bromination of a phenazine precursor followed by the introduction of a methylthio group under specific reaction conditions. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

Phenazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in Phenazine, 1-bromo-4-(methylthio)- can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenazine N-oxides, while substitution reactions could produce various phenazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Phenazine, 1-bromo-4-(methylthio)- likely involves interactions with cellular redox states and electron transport chains. Phenazines are known to act as electron shuttles, modifying cellular redox states and influencing gene expression patterns . The specific molecular targets and pathways involved would depend on the biological context and the specific phenazine derivative being studied.

Comparison with Similar Compounds

Phenazine, 1-bromo-4-(methylthio)- can be compared with other phenazine derivatives such as:

The uniqueness of Phenazine, 1-bromo-4-(methylthio)- lies in its specific functional groups (bromine and methylthio), which can impart distinct chemical and biological properties compared to other phenazine derivatives.

Properties

CAS No.

54953-65-0

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

1-bromo-4-methylsulfanylphenazine

InChI

InChI=1S/C13H9BrN2S/c1-17-11-7-6-8(14)12-13(11)16-10-5-3-2-4-9(10)15-12/h2-7H,1H3

InChI Key

BISLCGPCGCYKOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C2=NC3=CC=CC=C3N=C12)Br

Origin of Product

United States

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